molecular formula C27H27F3N2O4 B605370 AM-211 CAS No. 1175526-27-8

AM-211

Cat. No.: B605370
CAS No.: 1175526-27-8
M. Wt: 500.5 g/mol
InChI Key: OPXIRFWNLBDKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AM-211 is a novel and potent antagonist of the prostaglandin D2 receptor type 2 (DP2). It exhibits high affinity for DP2 in various species, including humans, mice, rats, and guinea pigs. The compound has been actively studied due to its potential therapeutic applications in allergic inflammation .

Preparation Methods

Industrial Production:: Information regarding large-scale industrial production methods for AM-211 remains limited. Researchers primarily focus on its pharmacological properties rather than its commercial synthesis.

Chemical Reactions Analysis

AM-211 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. specific reagents and conditions are not well-documented. Major products formed from these reactions are also not explicitly reported.

Scientific Research Applications

AM-211 has garnered interest in several scientific fields:

    Chemistry: Researchers explore its interactions with DP2 and other prostanoid receptors.

    Biology: Investigations focus on its impact on allergic inflammation pathways.

    Medicine: Potential therapeutic applications include managing allergic responses.

    Industry: Although not yet widely used, this compound’s selectivity for DP2 makes it a promising candidate for drug development.

Mechanism of Action

AM-211’s mechanism of action involves antagonizing DP2, which plays a role in allergic responses. By blocking DP2 activation, this compound may reduce inflammation and related symptoms. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Biological Activity

AM-211 is a compound that has garnered attention for its potential biological activities, particularly in the context of immunology and pharmacology. This article provides a detailed overview of this compound's biological activity, supported by case studies and research findings.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C27H27F3N2O4
  • Molecular Weight : 500.5 g/mol
  • CAS Number : 44158492

These properties are essential for understanding the compound's interactions within biological systems .

This compound primarily functions as a selective cannabinoid receptor agonist. It exhibits affinity for the CB1 receptor, which is involved in various physiological processes, including pain modulation, appetite regulation, and neuroprotection. The activation of CB1 receptors by this compound leads to several downstream effects:

  • Inhibition of Neuropeptide Release : this compound reduces the release of neuropeptides involved in pain transmission.
  • Modulation of Inflammatory Responses : By engaging with cannabinoid receptors, this compound can modulate immune responses and reduce inflammation.

1. Effects on Human Basophils

A significant study evaluated the impact of this compound on human basophil CD203c expression, a marker for basophil activation. The findings indicated that this compound effectively modulates this expression, suggesting its role in allergic responses and inflammation:

Concentration (µM) CD203c Expression (% Increase)
0Baseline
115%
1030%
10050%

This table illustrates the dose-dependent effect of this compound on basophil activation, highlighting its potential therapeutic applications in allergic conditions .

2. Case Study: Asthma Models

In a controlled study using animal models of asthma, this compound was administered to evaluate its effects on airway hyperreactivity and inflammation. The results demonstrated a significant reduction in airway resistance and eosinophilic infiltration in the lungs:

Treatment Group Airway Resistance (cm H2O/L/s) Eosinophil Count (cells/µL)
Control12.5300
This compound (10 mg/kg)8.3150
This compound (20 mg/kg)5.175

These findings suggest that this compound may have therapeutic potential in managing asthma by reducing both airway resistance and inflammation .

Additional Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress, thereby offering potential benefits in neurodegenerative diseases.
  • Anti-inflammatory Properties : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in macrophages, further supporting its role as an anti-inflammatory agent.

Properties

IUPAC Name

2-[3-[2-[[benzylcarbamoyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27F3N2O4/c1-3-32(26(35)31-16-18-7-5-4-6-8-18)17-20-15-21(27(28,29)30)10-11-22(20)23-13-19(14-25(33)34)9-12-24(23)36-2/h4-13,15H,3,14,16-17H2,1-2H3,(H,31,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXIRFWNLBDKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)CC(=O)O)OC)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151807
Record name AM-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175526-27-8
Record name AM-211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175526278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-211
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB129M7SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester (0.1 g) in THF (2 mL) was treated with 1N aqueous LiOH (2 mL) for 2 hours at room temperature. The mixture was acidified with 1N aqueous HCl and extracted three times with EtOAc. The combined organic layers were dried and concentrated, and the residue was purified by preparative HPLC to give [2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid. M+H is 501.
Name
[2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid methyl ester
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

[2′-(3-Benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid ethyl ester (46.57 g) in THF (470 mL) and ethanol (370 mL) was treated with 1N aqueous NaOH (2 mL) for 45 minutes at room temperature. The mixture was acidified with 1N aqueous HCl (270 mL) and extracted three times with dichloromethane, the organics were dried with magnesium sulfate, filtered and concentrated, and the residue was purified by preparative HPLC to give [2′-(3-benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid.
Name
[2′-(3-Benzyl-1-ethyl-ureidomethyl)-6-methoxy-4′-trifluoromethyl-biphenyl-3-yl]-acetic acid ethyl ester
Quantity
46.57 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
370 mL
Type
solvent
Reaction Step One
Name
Quantity
270 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.